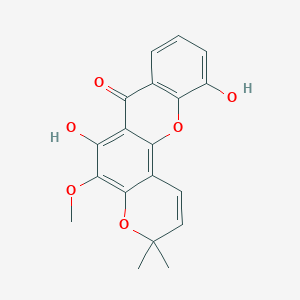
Caledonixanthone E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caledonixanthone E, also known as this compound, is a useful research compound. Its molecular formula is C19H16O6 and its molecular weight is 340.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Activity
Caledonixanthone E exhibits significant antifungal properties , particularly against pathogenic fungi such as Aspergillus fumigatus and Candida albicans. Research indicates that it has a minimum inhibitory concentration (MIC) of 8 µg/mL against Aspergillus fumigatus under acidic conditions (pH 3) . The mechanism of action appears to involve the disruption of fungal cell wall synthesis, specifically targeting chitin production, which is crucial for fungal integrity .
Comparative Antifungal Efficacy
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 8 | Aspergillus fumigatus |
| Calolongic acid | 8 | Aspergillus fumigatus |
| Isocalolongic acid | 4 | Aspergillus fumigatus |
This table highlights the comparative efficacy of this compound with other compounds isolated from the same plant species, emphasizing its potential as a model for developing new antifungal agents .
Potential Drug Development
The structural characteristics of this compound make it a promising candidate for further drug development. Studies utilizing molecular docking have shown that xanthones, including this compound, possess significant interactions with various fungal enzymes. This suggests that they could serve as templates for designing novel antifungal drugs .
Insights from Molecular Docking Studies
- Structural Diversity : Xanthones exhibit a range of structural variations that can be exploited to enhance their biological activity.
- Target Enzymes : The interaction profiles indicate potential targets within fungal metabolic pathways, which could be critical in developing selective antifungal therapies.
Broader Pharmacological Applications
Beyond antifungal activity, xanthones have been associated with various pharmacological effects, including cytotoxicity against cancer cells and antimicrobial properties against bacteria and parasites. For instance, compounds derived from the Calophyllum genus have demonstrated activity against human tumor cell lines and pathogens like Plasmodium and Mycobacterium tuberculosis .
Summary of Pharmacological Activities
| Activity Type | Target Organism/Condition | Observations |
|---|---|---|
| Antifungal | Aspergillus fumigatus | MIC = 8 µg/mL |
| Anticancer | Various human tumor cell lines | Cytotoxic effects observed |
| Antimicrobial | Mycobacterium tuberculosis | Potential drug candidate |
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound and related compounds:
- Antifungal Study : A study found that this compound inhibited the growth of pathogenic fungi effectively, suggesting its utility in treating fungal infections .
- Cytotoxicity Assessment : Research on xanthones from Calophyllum caledonicum indicated their potential to target cancer cells, highlighting their role in cancer therapeutics .
- Molecular Analysis : Computational studies have provided insights into the interaction mechanisms of xanthones with biological targets, laying the groundwork for future drug development initiatives .
Propiedades
Fórmula molecular |
C19H16O6 |
|---|---|
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
6,11-dihydroxy-5-methoxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one |
InChI |
InChI=1S/C19H16O6/c1-19(2)8-7-10-16-12(14(22)18(23-3)17(10)25-19)13(21)9-5-4-6-11(20)15(9)24-16/h4-8,20,22H,1-3H3 |
Clave InChI |
ZIEUXPKJRAAADX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C3C(=C(C(=C2O1)OC)O)C(=O)C4=C(O3)C(=CC=C4)O)C |
Sinónimos |
caledoni-xanthone E caledonixanthone E |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















